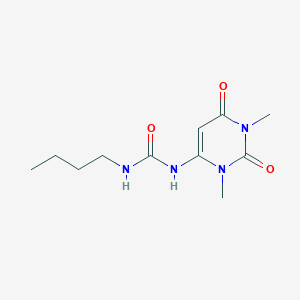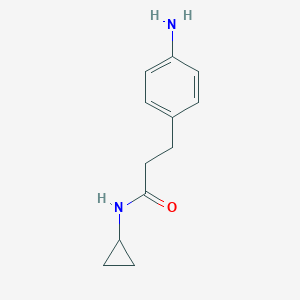
3-(4-aminophenyl)-N-cyclopropylpropanamide
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an amine, an ester, etc.).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and various spectroscopic properties. It may also include studying the compound’s stability under different conditions.Wissenschaftliche Forschungsanwendungen
-
Spectroscopic Characterization and Biological Activities of 4-(3-aminophenyl)benzonitrile
- Summary : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied using Density Functional Theory . The study involved spectroscopic characterization, molecular structure analysis, natural bond orbital (NBO) analysis, and dielectric studies .
- Methods : The study used experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile, supported by calculated wavenumbers . The charge delocalization within the molecule was studied through NBO analysis .
- Results : The study found that the molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure . In addition, dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined .
-
Boronic Acids for Sensing and Other Applications
- Summary : Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Anti-rheumatoid Arthritis Activities of 3-(4-aminophenyl)-coumarin Derivatives
- Summary : A study was conducted on the synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives .
- Methods : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The outcomes of the study are not specified in the available information .
-
Spectroscopic Characterization and Biological Activities of 4-(3-aminophenyl)benzonitrile
- Summary : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied using Density Functional Theory . The study involved spectroscopic characterization, molecular structure analysis, natural bond orbital (NBO) analysis, and dielectric studies .
- Methods : The study used experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile, supported by calculated wavenumbers . The charge delocalization within the molecule was studied through NBO analysis .
- Results : The study found that the molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure . In addition, dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined .
-
Boronic Acids for Sensing and Other Applications
- Summary : Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Anti-rheumatoid Arthritis Activities of 3-(4-aminophenyl)-coumarin Derivatives
- Summary : A study was conducted on the synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives .
- Methods : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The outcomes of the study are not specified in the available information .
-
Spectroscopic Characterization and Biological Activities of 4-(3-aminophenyl)benzonitrile
- Summary : The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied using Density Functional Theory . The study involved spectroscopic characterization, molecular structure analysis, natural bond orbital (NBO) analysis, and dielectric studies .
- Methods : The study used experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile, supported by calculated wavenumbers . The charge delocalization within the molecule was studied through NBO analysis .
- Results : The study found that the molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure . In addition, dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined .
-
Boronic Acids for Sensing and Other Applications
- Summary : Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Anti-rheumatoid Arthritis Activities of 3-(4-aminophenyl)-coumarin Derivatives
- Summary : A study was conducted on the synthesis and anti-rheumatoid arthritis activities of 3-(4-aminophenyl)-coumarin derivatives .
- Methods : The specific methods of application or experimental procedures are not detailed in the available information .
- Results : The outcomes of the study are not specified in the available information .
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other hazards. It includes precautions that need to be taken while handling and storing the compound.
Zukünftige Richtungen
This could involve potential applications of the compound, or areas where further research is needed.
For a specific compound, these analyses would require detailed study and experimentation. If you have a different compound or a related topic you’re interested in, feel free to ask!
Eigenschaften
IUPAC Name |
3-(4-aminophenyl)-N-cyclopropylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQIJCPXBCHLEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363657 | |
| Record name | 3-(4-aminophenyl)-N-cyclopropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminophenyl)-N-cyclopropylpropanamide | |
CAS RN |
698992-37-9 | |
| Record name | 4-Amino-N-cyclopropylbenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698992-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-aminophenyl)-N-cyclopropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



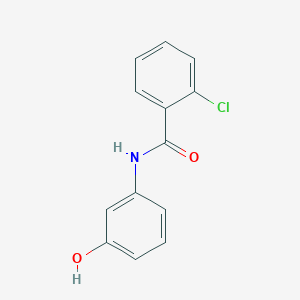
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)

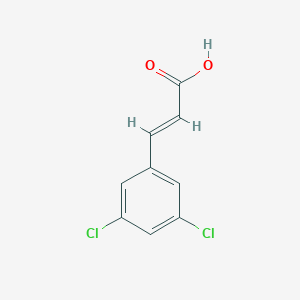
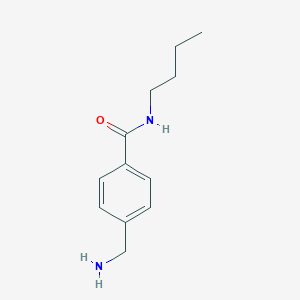
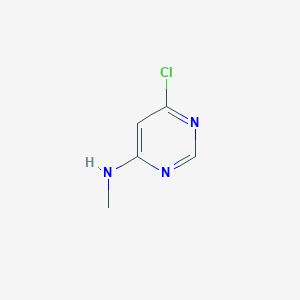
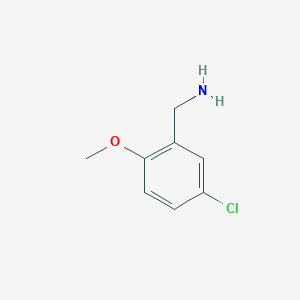
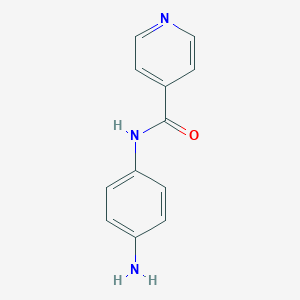
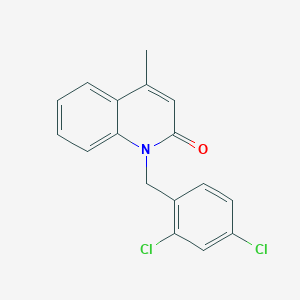
![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)
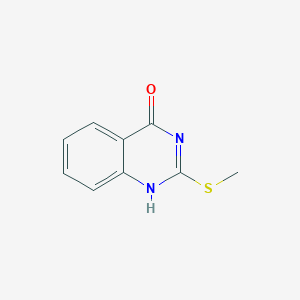
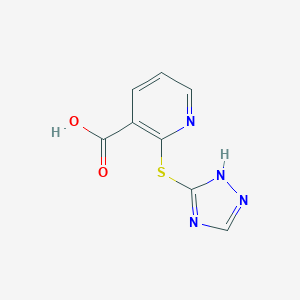
![3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]-](/img/structure/B183575.png)
